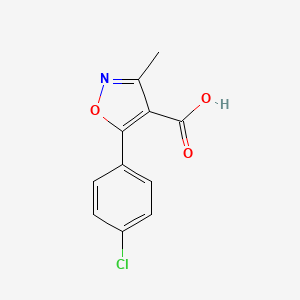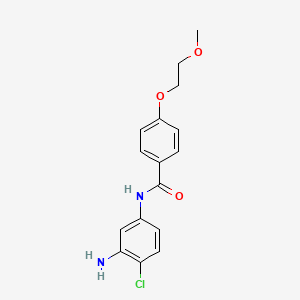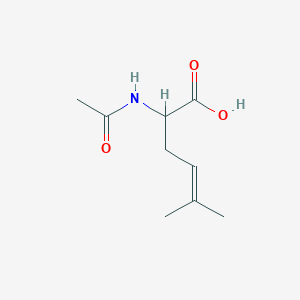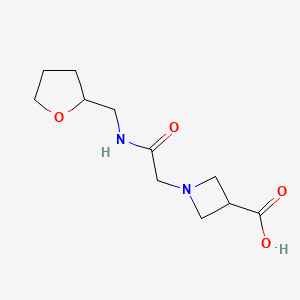![molecular formula C15H8ClF3N2O B1531343 8-Chloro-3-phényl-6-(trifluorométhyl)imidazo[1,5-a]pyridine-1-carbaldéhyde CAS No. 1708126-10-6](/img/structure/B1531343.png)
8-Chloro-3-phényl-6-(trifluorométhyl)imidazo[1,5-a]pyridine-1-carbaldéhyde
Vue d'ensemble
Description
8-Chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carbaldehyde is a useful research compound. Its molecular formula is C15H8ClF3N2O and its molecular weight is 324.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-Chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Industrie agrochimique
Trifluorométhylpyridines (TFMP) : , qui comprennent des dérivés comme notre composé d'intérêt, sont largement utilisés dans l'industrie agrochimique. Ils servent de motifs structuraux clés dans les ingrédients actifs pour la protection des cultures. Plus de 50 % des pesticides introduits au cours des deux dernières décennies sont fluorés, un nombre important contenant le groupe TFMP . Les propriétés physicochimiques uniques de l'atome de fluor combinées à la partie pyridine contribuent aux activités biologiques de ces composés.
Applications pharmaceutiques
Plusieurs dérivés de TFMP sont utilisés en pharmacie, cinq produits pharmaceutiques contenant le groupe TFMP ayant obtenu l'autorisation de mise sur le marché. Les dérivés sont en recherche continue pour leur potentiel dans le traitement de diverses maladies .
Agonistes du récepteur du peptide 1 semblable au glucagon
Le composé a été identifié comme un activateur potentiel du récepteur du peptide 1 semblable au glucagon (GLP-1R). Il montre un potentiel prometteur pour augmenter la sécrétion de GLP-1, ce qui est crucial pour améliorer la réponse au glucose, ce qui en fait un agent potentiel pour le traitement antidiabétique .
Médecine vétérinaire
En plus des produits pharmaceutiques pour humains, les dérivés de TFMP sont également appliqués en médecine vétérinaire. Deux produits vétérinaires contenant du TFMP ont été approuvés, ce qui indique la polyvalence et l'importance du composé dans la santé animale également .
Science des matériaux
Les dérivés de l'imidazo[1,5-a]pyridine, qui comprennent notre composé, présentent un grand potentiel en science des matériaux. Ils ont été rapportés dans des innovations à travers différentes applications technologiques, y compris les dispositifs optoélectroniques .
Dispositifs optoélectroniques et capteurs
En raison de leurs propriétés luminescentes, ces composés sont utilisés dans les dispositifs optoélectroniques et les capteurs. Leur luminescence unique les rend adaptés à des applications en microscopie confocale et en imagerie .
Mécanisme D'action
Target of Action
The primary target of 8-Chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carbaldehyde is the glucagon-like peptide 1 receptor (GLP-1R) . GLP-1R is a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . It plays a crucial role in glucose control by directly stimulating insulin release from the pancreatic β cell and suppressing the release of glucagon from the α cell .
Mode of Action
8-Chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carbaldehyde has been selected as a potential GLP-1R activator . It demonstrates its effects by increasing GLP-1 secretion, thereby increasing the glucose responsiveness .
Biochemical Pathways
The compound affects the incretin GLP-1R pathway . This pathway has been exploited to afford effective pharmacological agents for the treatment of diabetes . The compound’s interaction with GLP-1R leads to an increase in β cell mass in rodents, reduces cell apoptosis, and increases the glucose responsiveness of rodent and human islets in vitro .
Pharmacokinetics
The pharmacokinetics of 8-Chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carbaldehyde are currently under study .
Result of Action
The compound’s action results in an increase in GLP-1 secretion, thereby increasing the glucose responsiveness . This leads to a direct stimulation of insulin release from the pancreatic β cell and suppression of the release of glucagon from the α cell . It also results in an increase in β cell mass in rodents, reduces cell apoptosis, and increases the glucose responsiveness of rodent and human islets in vitro .
Analyse Biochimique
Biochemical Properties
The compound interacts with various enzymes and proteins in biochemical reactions. It has been identified as a potential GLP-1R activator, demonstrating its effects in increasing GLP-1 secretion and thereby increasing glucose responsiveness
Cellular Effects
8-Chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carbaldehyde has shown to have effects on various types of cells and cellular processes. It influences cell function by increasing GLP-1 secretion, which in turn increases glucose responsiveness . The exact impact on cell signaling pathways, gene expression, and cellular metabolism is still under study.
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propriétés
IUPAC Name |
8-chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClF3N2O/c16-11-6-10(15(17,18)19)7-21-13(11)12(8-22)20-14(21)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MERCBCIRTKHSNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C3N2C=C(C=C3Cl)C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1,1,1-Trifluoro-3-[(2-methylphenyl)amino]propan-2-ol](/img/structure/B1531266.png)

![1-[2-(3-Methylphenyl)acetyl]azetidine-3-carboxylic acid](/img/structure/B1531268.png)
![3-[4-(Propan-2-yl)phenoxy]propane-1-sulfonyl chloride](/img/structure/B1531273.png)
![2-[5-(4-bromo-phenyl)-1H-imidazol-2-yl]-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B1531278.png)
![4-[5-(2-Iodophenyl)-1,3,4-oxadiazol-2-yl]butanoic acid](/img/structure/B1531279.png)



